Cas no 2229082-92-0 (2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine)
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
- EN300-1824694
- 2229082-92-0
-
- Inchi: 1S/C15H21N/c1-15(2)13(14(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-14H,5,7,9,16H2,1-2H3
- InChI Key: PQQVUZPAXVTJII-UHFFFAOYSA-N
- SMILES: NC1C(C)(C)C1C1C2C=CC=CC=2CCC1
Computed Properties
- Exact Mass: 215.167399674g/mol
- Monoisotopic Mass: 215.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824694-0.05g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-0.1g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-0.25g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-0.5g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-1.0g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 1g |
$1414.0 | 2023-05-27 | ||
| Enamine | EN300-1824694-2.5g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-5.0g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 5g |
$4102.0 | 2023-05-27 | ||
| Enamine | EN300-1824694-10.0g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 10g |
$6082.0 | 2023-05-27 | ||
| Enamine | EN300-1824694-1g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1824694-5g |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2229082-92-0 | 5g |
$4102.0 | 2023-09-19 |
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
Introduction to 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine (CAS No. 2229082-92-0)
2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine, with the CAS number 2229082-92-0, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields of chemistry and pharmaceuticals. This compound belongs to the class of amines and is characterized by its cyclopropane ring fused with a tetrahydronaphthalene moiety. The combination of these structural elements imparts distinct chemical and biological properties, making it a subject of extensive research.
The molecular structure of 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine is particularly noteworthy. The cyclopropane ring is a three-membered ring that introduces significant ring strain, which can influence the compound's reactivity and stability. The tetrahydronaphthalene moiety, on the other hand, provides a rigid and aromatic framework that can enhance the compound's binding affinity to various biological targets. The presence of the amine group further adds to the compound's versatility by enabling it to participate in a wide range of chemical reactions and interactions.
In the realm of medicinal chemistry, 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases and G-protein coupled receptors (GPCRs), which are key targets in the treatment of cancer and neurological disorders.
The pharmacological properties of 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine have also been investigated in preclinical studies. Animal models have shown that this compound can effectively cross the blood-brain barrier and exhibit central nervous system (CNS) activity. This property is particularly valuable for developing drugs that target brain disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's ability to modulate neurotransmitter systems has been explored for potential applications in treating mood disorders and pain management.
Beyond its medicinal applications, 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine has also found use in materials science and chemical synthesis. Its unique structure makes it an attractive building block for constructing more complex molecules with tailored properties. For example, researchers have utilized this compound as a precursor for synthesizing novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in advanced materials for electronics and aerospace industries.
The synthesis of 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 1-bromoindan with dimethylcyclopropylcarbinol followed by reductive amination using ammonia or primary amines. Advances in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.
In conclusion, 2,2-dimethyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-amine (CAS No. 2229082-92-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and chemical synthesis. Its unique structural features and pharmacological properties make it an exciting subject for ongoing research and development. As new studies continue to uncover its full potential, this compound is poised to play a significant role in advancing various scientific fields.
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